2,3-dimethyl-1H-indole-5-carbonitrile
Description
Overview of Indole (B1671886) Heterocycles in Academic Research
Indole and its derivatives are a prestigious class of heterocyclic compounds widely distributed in nature and are integral to many biologically active molecules. rsc.orgtandfonline.com The indole nucleus is a key structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products, such as the amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin. benthamscience.comnih.gov This prevalence has spurred extensive research into the synthesis and functionalization of the indole ring system.
The chemical reactivity of the indole ring is rich and varied, with electrophilic substitution being a predominant reaction, typically occurring at the C3 position. nih.govrsc.org The indole scaffold's versatility allows for the construction of complex molecular architectures, making it a valuable building block in organic synthesis. nih.govrsc.org Researchers have dedicated considerable effort to developing novel methodologies for constructing and modifying the indole core, leading to a deeper understanding of its chemical behavior and expanding its applications in medicinal chemistry and materials science. benthamscience.comnih.gov
Importance of Cyanated Indole Derivatives in Synthetic Organic Chemistry
The introduction of a cyano (-CN) group onto the indole ring dramatically enhances its synthetic utility. The cyano group is a versatile functional group that can be transformed into a wide range of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. researchgate.net This chemical flexibility makes cyanated indoles highly valuable precursors for the synthesis of diverse and complex molecular structures. researchgate.net
Cyanation of the indole ring can be achieved through various methods, including traditional approaches and more modern transition-metal-catalyzed reactions. researchgate.net Recent advancements have also explored electrochemical methods for the site-selective C-H cyanation of indoles, offering a more sustainable and efficient alternative. organic-chemistry.org The position of the cyano group on the indole ring influences the molecule's reactivity and subsequent synthetic pathways, with 3-cyanoindoles and 5-cyanoindoles being particularly well-studied. researchgate.netontosight.ai These cyanated derivatives serve as key intermediates in the synthesis of biologically active compounds and functional materials. researchgate.net
Specific Focus on 2,3-dimethyl-1H-indole-5-carbonitrile within the Indole Family
Within the diverse family of cyanated indoles, this compound represents a compound with a unique substitution pattern that offers specific advantages in synthetic applications. The presence of methyl groups at the 2 and 3 positions blocks the most reactive sites of the indole ring, thereby directing further functionalization to other positions. This structural feature allows for selective modifications at the nitrogen atom or the benzene (B151609) portion of the indole nucleus.
The synthesis of the core 2,3-dimethyl-1H-indole structure can be efficiently achieved through methods like the Fischer indole synthesis. researchgate.net The subsequent introduction of the carbonitrile group at the 5-position creates a versatile handle for further chemical transformations. This specific arrangement of substituents makes this compound a valuable building block for creating more complex and highly functionalized indole derivatives with potential applications in various fields of chemical research.
Below is a data table summarizing key identifiers for this compound:
| Property | Value |
| Molecular Formula | C11H10N2 |
| Molecular Weight | 170.21 g/mol |
| Canonical SMILES | CC1=C(C2=CC=C(C=C2N1)C#N)C |
| InChI Key | Not readily available in searched sources |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQQEXCJSLDJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36798-23-9 | |
| Record name | 2,3-dimethyl-1H-indole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Investigations of 2,3 Dimethyl 1h Indole 5 Carbonitrile and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, the precise structure of 2,3-dimethyl-1H-indole-5-carbonitrile can be confirmed.
¹H NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, and the protons of the two methyl groups.
The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm), though its chemical shift can be highly dependent on solvent and concentration. The aromatic protons on the benzene portion of the indole ring will exhibit chemical shifts and coupling patterns determined by their substitution. Specifically, H-4, H-6, and H-7 will give rise to signals in the aromatic region (approximately 7.0-8.0 ppm). The protons of the C-2 and C-3 methyl groups are expected to appear as sharp singlets in the upfield region, typically around 2.3-2.4 ppm. rsc.org
Analysis of the parent analogue, 2,3-dimethyl-1H-indole, shows signals for the methyl protons at approximately 2.29 ppm (C3-CH₃) and 2.38 ppm (C2-CH₃). rsc.org The aromatic protons appear between 7.17 and 7.60 ppm. rsc.org The introduction of the electron-withdrawing nitrile group at the C-5 position is expected to deshield the neighboring protons, causing a downfield shift, particularly for H-4 and H-6.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| N-H | ~8.3 | br s | - |
| H-4 | ~7.8 | d | ~1.5 (⁴J) |
| H-6 | ~7.4 | dd | ~8.5 (³J), ~1.5 (⁴J) |
| H-7 | ~7.5 | d | ~8.5 (³J) |
| 2-CH₃ | ~2.4 | s | - |
| 3-CH₃ | ~2.3 | s | - |
¹³C NMR and Other Heteronuclear NMR Techniques
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
The carbon of the nitrile group (C≡N) is expected to appear in the range of 118-122 ppm. The quaternary carbon C-5 to which the nitrile is attached will be found around 104-108 ppm. The carbons of the indole ring will resonate in the aromatic region (100-140 ppm). For the analogue 2,3-dimethyl-1H-indole, the carbon signals appear between 107.20 and 135.32 ppm, with the methyl carbons resonating at 8.60 ppm and 11.63 ppm. rsc.org In indole-5-carbonitrile, the nitrile carbon appears around 120.9 ppm and the C-5 at 103.9 ppm. spectrabase.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~131 |
| C-3 | ~108 |
| C-3a | ~129 |
| C-4 | ~123 |
| C-5 | ~105 |
| C-6 | ~126 |
| C-7 | ~112 |
| C-7a | ~137 |
| C≡N | ~120 |
| 2-CH₃ | ~12 |
| 3-CH₃ | ~9 |
2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons H-6 and H-7, and a weaker, long-range correlation between H-4 and H-6. This helps in assigning the protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons and confirming the placement of substituents. Key expected correlations include:
The protons of the 2-CH₃ group to C-2 and C-3.
The protons of the 3-CH₃ group to C-3, C-2, and C-3a.
The aromatic proton H-4 to C-3a, C-5, C-6, and the nitrile carbon (C≡N).
The aromatic proton H-6 to C-4, C-5, and C-7a.
These 2D NMR experiments, used in combination, provide a complete and unambiguous assignment of the entire molecular structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Characteristic Absorption Bands of Indole and Nitrile Moieties
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the indole ring and the nitrile functional group.
Indole Moiety :
N-H Stretch : A characteristic sharp to medium absorption band is expected in the region of 3400-3500 cm⁻¹ in the IR spectrum, corresponding to the N-H stretching vibration. researchgate.net
C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
C=C Stretch : Aromatic C=C stretching vibrations of the indole ring give rise to several bands in the 1450-1620 cm⁻¹ region. researchgate.net
Ring Breathing Modes : In the Raman spectrum, indole and its derivatives show characteristic ring breathing modes, which are often strong and can be found in the 750-1010 cm⁻¹ range. researchgate.net
Nitrile Moiety (C≡N) :
The C≡N stretching vibration is a very characteristic and intense band in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. For indole-5-carbonitrile, this peak is sharp and strong, making it an excellent spectroscopic probe. The frequency of this band is sensitive to the electronic environment. mdpi.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Indole N-H | Stretching | 3400-3500 | IR |
| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850-3000 | IR, Raman |
| Nitrile C≡N | Stretching | 2220-2260 | IR, Raman (weak) |
| Indole C=C | Stretching | 1450-1620 | IR, Raman |
| Indole Ring | Breathing | 750-1010 | Raman (strong) |
Analysis of Hydrogen Bonding and Intermolecular Interactions
The indole N-H group is a hydrogen bond donor, and the nitrile group can act as a hydrogen bond acceptor. These interactions can be studied effectively using vibrational spectroscopy.
N-H Stretching and Hydrogen Bonding : In the condensed phase or in protic solvents, the N-H group can form intermolecular hydrogen bonds. This typically leads to a broadening of the N-H stretching band in the IR spectrum and a shift to a lower frequency (redshift). nih.gov The magnitude of this shift can provide information about the strength of the hydrogen bond.
C≡N Stretching as a Probe for Environment : The frequency of the nitrile stretching vibration is highly sensitive to its local environment. mdpi.com Hydrogen bonding to the nitrogen atom of the nitrile group typically causes a shift in the C≡N stretching frequency. Studies on 5-cyanoindole (B20398) have shown that the formation of a linear hydrogen bond with the nitrile nitrogen can result in a blueshift (shift to higher frequency), while other types of hydrogen bonding interactions can cause a redshift. aip.org This sensitivity makes the nitrile group a useful probe for studying intermolecular interactions and local polarity.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the wavelength of absorption corresponding to the energy gap between these states. libretexts.org
The principal chromophore—the part of the molecule responsible for light absorption—in this compound is the indole ring system. libretexts.org This extended π-conjugated system gives rise to intense electronic transitions. The electronic spectrum of indole derivatives is typically characterized by π → π* transitions, which involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. uzh.chslideshare.net
The nitrile (-C≡N) group and methyl groups act as auxochromes, modifying the absorption characteristics of the indole chromophore. The nitrile group, containing a π system and non-bonding electrons, can participate in the conjugation and may introduce weak n → π* transitions, although these are often obscured by the stronger π → π* bands. slideshare.net The primary electronic transitions expected for this molecule are summarized in the table below.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Region | Expected Intensity |
|---|---|---|---|
| π → π* | Promotion of an electron from a bonding π orbital to an antibonding π* orbital. | Near UV (200-400 nm) | High |
The polarity of the solvent can influence the wavelength of maximum absorption (λmax) by differentially stabilizing the ground and excited states of the molecule. This phenomenon is known as solvatochromism. For π → π* transitions, an increase in solvent polarity typically leads to a small red shift (bathochromic shift), as the more polar excited state is stabilized to a greater extent than the ground state. uobabylon.edu.iq Conversely, for n → π* transitions, increasing solvent polarity often results in a blue shift (hypsochromic shift) because the non-bonding electrons of the ground state are stabilized by interactions like hydrogen bonding with polar solvent molecules, which increases the energy gap to the excited state. uobabylon.edu.iq Therefore, studying the absorption spectrum of this compound in a range of solvents with varying polarities would provide insight into the nature of its electronic transitions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₁H₁₀N₂), the exact molecular weight is 170.21 g/mol . scbt.com Electron ionization mass spectrometry (EI-MS) provides information not only on the molecular weight (from the molecular ion, M⁺) but also on the structure of the molecule through its characteristic fragmentation pattern.
While specific fragmentation data for the 5-carbonitrile isomer is not detailed in the available literature, analysis of related indole derivatives allows for a prediction of its likely fragmentation pathways. scirp.orgresearchgate.net The indole ring is relatively stable, but fragmentation can be initiated by the loss of substituents. Common fragmentation patterns for substituted indoles include the loss of a hydrogen cyanide (HCN) molecule from the indole ring, a characteristic fragmentation for many nitrogen-containing heterocycles. scirp.org The presence of methyl groups would likely lead to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [M]⁺ | 170 | Molecular Ion |
| [M-15]⁺ | 155 | Loss of a methyl radical (•CH₃) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, detailed structural information is available for its isomer, 1,3-dimethyl-1H-indole-2-carbonitrile , which can serve as a close analogue for understanding the solid-state properties. nih.govresearchgate.net
The crystal structure of the analogue, 1,3-dimethyl-1H-indole-2-carbonitrile, reveals that the molecules are organized in the solid state primarily through π-π stacking interactions. nih.gov These interactions occur between the planar indole ring systems of adjacent molecules, contributing significantly to the stability of the crystal lattice. researchgate.net In the crystal of the analogue, the shortest centroid-centroid distance between stacked aromatic rings is reported to be 3.5569 Å, indicating a strong aromatic interaction. nih.gov It is highly probable that this compound would exhibit similar π-π stacking arrangements in its solid state.
Table 3: Crystallographic Data for the Analogue 1,3-dimethyl-1H-indole-2-carbonitrile nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂ |
| Formula Weight | 170.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.8066 (18) |
| b (Å) | 15.359 (3) |
| c (Å) | 13.480 (3) |
| β (°) | 95.67 (3) |
| Volume (ų) | 1814.4 (7) |
| Z | 8 |
| Key Interaction | π-π stacking |
The X-ray analysis of 1,3-dimethyl-1H-indole-2-carbonitrile shows that the indole ring system is nearly planar. nih.govresearchgate.net The dihedral angle between the pyrrole (B145914) ring and the fused benzene ring is very small, reported as 1.32° and 0.75° for the two independent molecules in the asymmetric unit. researchgate.net This planarity facilitates the efficient π-π stacking observed in the crystal packing. The bond lengths and angles within the molecule are consistent with the expected values for the hybridization of the constituent atoms. Selected geometric parameters for this analogue are presented below, providing a model for the expected geometry of this compound.
Table 4: Selected Bond Lengths and Angles for the Analogue 1,3-dimethyl-1H-indole-2-carbonitrile
| Measurement | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Length | C-C (in benzene ring) | ~1.38 - 1.40 Å |
| Bond Length | C-N (in pyrrole ring) | ~1.37 - 1.39 Å |
| Bond Length | C≡N (nitrile) | ~1.14 Å |
| Bond Angle | C-C-C (in benzene ring) | ~120° |
| Bond Angle | C-N-C (in pyrrole ring) | ~108° |
Note: Values are typical ranges observed in the reported crystal structure of the analogue.
Computational Chemistry and Theoretical Investigations of 2,3 Dimethyl 1h Indole 5 Carbonitrile
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2,3-dimethyl-1H-indole-5-carbonitrile, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, although the rigid indole (B1671886) ring limits significant conformational flexibility.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A small gap generally implies higher reactivity.
Electrostatic Potential Surfaces and Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MEP map would identify the most likely sites for chemical reactions.
Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) from DFT
DFT methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure. These predictions are crucial for interpreting experimental spectra and assigning specific signals to corresponding atoms or molecular vibrations.
Molecular Dynamics (MD) Simulations
MD simulations provide a way to study the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of a system.
Solvent Effects on Molecular Properties
The surrounding solvent medium can profoundly influence the electronic structure, stability, and spectral properties of a solute molecule. Computational chemistry offers powerful tools to simulate these interactions and predict their consequences. For indole derivatives, particularly those with polar functional groups like the nitrile moiety in this compound, solvent effects are especially pronounced. researchgate.net
Theoretical investigations into the impact of solvents on the molecular properties of indoles often employ a combination of implicit and explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and effective for calculating properties such as the electrostatic interaction energy between the solute and the solvent. orientjchem.org For instance, studies on oxindole (B195798) derivatives using PCM with Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been used to compute various components of the free energy of solvation, including electrostatic, dispersive, repulsive, and cavitation energies across a range of solvents with varying dielectric constants. orientjchem.org Such calculations reveal that the electrostatic interaction energy becomes more negative as the dielectric constant of the solvent increases, indicating stronger stabilization of the solute in polar environments. orientjchem.org
For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvation models are employed. These models involve including a number of solvent molecules around the solute in the quantum mechanical calculation. This approach is more computationally intensive but can provide critical insights, especially for protic solvents like water or alcohols. nih.gov
A key property influenced by the solvent is the dipole moment, particularly the change in dipole moment upon electronic excitation. Electronic spectra of indoles are highly sensitive to the solvent environment, with fluorescence spectra often showing significant shifts. researchgate.net These solvatochromic shifts can be used to estimate the dipole moments of the ground and excited states. For example, studies on various indole derivatives, including indole-5-carbonitrile, have shown a substantial increase in the dipole moment upon excitation to the emitting state. researchgate.net This is consistent with theoretical calculations, such as those using the Pariser-Parr-Pople SCF MO method, and indicates a more polar excited state that is better stabilized by polar solvents. researchgate.net This stabilization of the excited state relative to the ground state typically leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases.
The following table illustrates the kind of data that can be generated from computational studies on the effect of solvents on the electrostatic interaction energy of indole derivatives. The values are hypothetical for this compound but are based on trends observed for similar compounds. orientjchem.org
| Solvent | Dielectric Constant (ε) | Calculated Electrostatic Interaction Energy (kcal/mol) |
|---|---|---|
| Water | 78.39 | -12.5 |
| Methanol | 32.63 | -10.2 |
| Acetone | 20.70 | -8.9 |
| Dichloromethane | 8.93 | -6.7 |
| Toluene | 2.38 | -3.1 |
| Carbon Tetrachloride | 2.24 | -2.8 |
Theoretical Studies on Reaction Mechanisms and Regioselectivity
Theoretical studies are indispensable for elucidating the mechanisms of chemical reactions and understanding the origins of regioselectivity. For reactions involving the indole nucleus, computational methods, particularly DFT, have been instrumental in mapping out reaction pathways, identifying transition states, and explaining why one product isomer is formed preferentially over another.
A notable area of investigation is the cycloaddition reactions of indolynes (indole arynes). While not directly involving this compound, these studies provide a blueprint for how theoretical chemistry can predict and explain regioselectivity in indole systems. For example, DFT calculations using the M06-2X functional have been employed to study the Diels-Alder reactions of various indolynes with substituted furans. nih.gov These studies have revealed that the regioselectivity is governed by the electronic properties of the indolyne. For instance, 6,7-indolynes are highly polarized structures, and their cycloadditions exhibit significant electrophilic substitution character, leading to a preference for what might be considered sterically crowded products. In contrast, 4,5- and 5,6-indolynes show little to no regioselectivity. nih.gov The computational models in these cases not only rationalize the experimental observations but can also predict the outcomes for new substrates.
Another important reaction for which theoretical studies have provided mechanistic clarity is the Fischer indole synthesis. Computational investigations of this acid-catalyzed reaction have shown that the formation of the observed indole regioisomer is energetically favored over other potential isomers. acs.orgresearchgate.net The calculations can pinpoint the key transition state, often a acs.orgacs.org-sigmatropic rearrangement, and identify how substituents on the reacting molecules can destabilize alternative pathways. For instance, an electron-withdrawing group can disfavor a particular rearrangement, thereby dictating the regiochemical outcome. acs.orgresearchgate.net
In the context of transition-metal-catalyzed C-H functionalization of indoles, such as the oxidative Heck reaction, DFT studies have been used to understand the intrinsic C3-selectivity of this reaction. nih.gov These computational models can evaluate the different possible pathways, such as C-H palladation at the C2 versus the C3 position, and determine the activation barriers for each. Such studies have been crucial in designing new ligands that can switch the regioselectivity-determining step and achieve the more challenging C2-alkenylation. nih.gov
For a hypothetical reaction of this compound, such as an electrophilic aromatic substitution, theoretical calculations would involve modeling the potential intermediates formed by the attack of the electrophile at different available positions on the benzene (B151609) ring. The relative energies of these intermediates (or the transition states leading to them) would then be calculated to predict the most likely site of substitution.
The following table summarizes the types of computational methods and their applications in studying reaction mechanisms and regioselectivity of indole derivatives.
| Reaction Type | Computational Method | Key Findings/Applications | Reference |
|---|---|---|---|
| Indolyne Cycloaddition | DFT (M06-2X) | Revealed that polarization of the indolyne dictates regioselectivity. | nih.gov |
| Fischer Indole Synthesis | DFT | Identified the energetically favored acs.orgacs.org-sigmatropic rearrangement transition state, explaining the observed product. | acs.orgresearchgate.net |
| Oxidative Heck Reaction | DFT | Elucidated the origin of the intrinsic C3-selectivity and guided the design of ligands to switch selectivity. | nih.gov |
| Nucleophilic Addition to Indolynes | DFT | Showed that distortion energies in the aryne control the regioselectivity of the nucleophilic attack. | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and its physicochemical properties. These models are highly valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics.
The photophysical properties of indole derivatives, such as their absorption and emission wavelengths (λ_abs and λ_em), fluorescence quantum yields (Φ), and Stokes shifts, are of great interest for applications in fluorescent probes, sensors, and organic electronics. mdpi.com QSPR models can be developed to predict these properties based on molecular descriptors that quantify various aspects of the molecule's structure.
The process of building a QSPR model involves several steps:
Dataset compilation: A set of indole derivatives with experimentally measured photophysical properties is collected.
Descriptor calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like support vector regression (SVR), are used to build a model that correlates a subset of the most relevant descriptors with the photophysical property of interest. nih.gov
Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and by testing it on an external set of molecules that were not used in the model building process. nih.gov
For indole-based fluorophores, studies have shown that the photophysical properties are highly dependent on the nature and position of substituents. digitellinc.com For example, a gradual bathochromic (red) shift in both absorption and emission is often observed as the substituent changes from an electron-withdrawing group to an electron-donating group. digitellinc.com This is because electron-donating groups can increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and thus a lower energy transition.
A hypothetical QSPR study on a series of 5-cyano-1H-indole derivatives, including this compound, might identify key descriptors that correlate with fluorescence quantum yield. Such descriptors could include measures of molecular planarity, the energy of the HOMO, and the charge distribution in the excited state.
The table below presents a hypothetical set of data from a QSPR study on indole derivatives, illustrating the correlation between molecular descriptors and a photophysical property.
| Compound | Substituent at R | HOMO Energy (eV) | Calculated Dipole Moment (Debye) | Experimental Quantum Yield (Φ) |
|---|---|---|---|---|
| Indole-5-carbonitrile | -H | -5.85 | 3.5 | 0.45 |
| 2-Methyl-indole-5-carbonitrile | 2-CH3 | -5.78 | 3.6 | 0.50 |
| 2,3-Dimethyl-indole-5-carbonitrile | 2,3-(CH3)2 | -5.71 | 3.7 | 0.55 |
| 2,3-Diphenyl-indole-5-carbonitrile | 2,3-(Ph)2 | -5.65 | 3.9 | 0.68 |
| 2,3-Di(p-methoxyphenyl)-indole-5-carbonitrile | 2,3-(Ph-OCH3)2 | -5.52 | 4.5 | 0.75 |
This data illustrates a trend where increasing electron donation (leading to a higher HOMO energy) and polarity correlates with an increased quantum yield, a relationship that a QSPR model could quantify and use for predictive purposes.
Chemical Reactivity and Derivatization Strategies for 2,3 Dimethyl 1h Indole 5 Carbonitrile
Reactions at the Indole (B1671886) Nitrogen (N1) Position
The nitrogen atom of the indole ring is a key site for functionalization. The deprotonation of the N-H group generates a highly nucleophilic indolide anion, which can readily react with various electrophiles.
N-Alkylation and N-Acylation Reactions
The functionalization of the indole nitrogen through alkylation and acylation is a fundamental strategy for modifying the properties of the indole core. These reactions typically proceed by deprotonation of the indole N-H with a suitable base, followed by reaction with an electrophilic alkylating or acylating agent. google.com
N-Alkylation: The N-alkylation of indoles is commonly achieved by treating the indole with a base to form the indolide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. youtube.com The choice of base and solvent is crucial to ensure high regioselectivity for N-alkylation over the competing C3-alkylation. Strong bases such as sodium hydride (NaH) are often used in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). youtube.comresearchgate.net These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the indolide anion. researchgate.net Common alkylating agents include alkyl iodides, bromides, and sulfates. google.com For 2,3-dimethyl-1H-indole-5-carbonitrile, the C3 position is already substituted, thus preventing C3-alkylation and favoring the formation of the N-alkylated product exclusively.
N-Acylation: N-acylation introduces a carbonyl group onto the indole nitrogen, forming N-acylindoles. These derivatives are important in medicinal chemistry and organic synthesis. nih.gov Traditional methods involve the use of highly reactive acylating agents like acid chlorides or anhydrides in the presence of a base. nih.govresearchgate.net However, direct acylation with carboxylic acids is also possible using coupling agents or specialized catalysts. clockss.org A mild and chemoselective method for N-acylation utilizes thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov This approach demonstrates good functional group tolerance. nih.gov Given the low nucleophilicity of the indole nitrogen, acylation can be challenging, but the formation of the indolide anion with a strong base facilitates the reaction. researchgate.net
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH, KOH) in Solvent (e.g., DMF, DMSO) 2. Alkyl Halide (e.g., CH₃I, BnBr) | 1-Alkyl-2,3-dimethyl-1H-indole-5-carbonitrile | google.comyoutube.comresearchgate.net |
| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (e.g., AcCl) or Anhydride (B1165640) (e.g., Ac₂O) | 1-Acyl-2,3-dimethyl-1H-indole-5-carbonitrile | nih.govresearchgate.net |
| N-Acylation (Thioester) | Thioester (RCOSR'), Cs₂CO₃, Xylene, 140 °C | 1-Acyl-2,3-dimethyl-1H-indole-5-carbonitrile | nih.gov |
| N-Acylation (Carboxylic Acid) | Carboxylic Acid (RCOOH), Boric Acid, Mesitylene, Reflux | 1-Acyl-2,3-dimethyl-1H-indole-5-carbonitrile | clockss.org |
Reactions at the Carbonitrile Moiety
The carbonitrile (cyano) group is a versatile functional group that can be transformed into a variety of other moieties, providing a key handle for derivatization of the this compound scaffold.
Hydrolysis to Carboxylic Acids and Esters
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic chemistry. libretexts.org This reaction can be performed under either acidic or basic conditions, typically requiring heating under reflux. libretexts.orglibretexts.org
Acidic Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The reaction proceeds via an amide intermediate. byjus.com For this compound, this reaction would produce 2,3-dimethyl-1H-indole-5-carboxylic acid.
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), initially forms a carboxylate salt and ammonia (B1221849). libretexts.orglibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid. libretexts.org
The resulting 2,3-dimethyl-1H-indole-5-carboxylic acid can then be converted into its corresponding esters through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).
| Hydrolysis Condition | Reagents | Intermediate Product | Final Product (after workup) | Reference |
|---|---|---|---|---|
| Acidic | Aq. HCl or H₂SO₄, Heat (Reflux) | Amide | 2,3-dimethyl-1H-indole-5-carboxylic acid | libretexts.orgbyjus.com |
| Alkaline | Aq. NaOH or KOH, Heat (Reflux) | Carboxylate Salt | 2,3-dimethyl-1H-indole-5-carboxylic acid | libretexts.orglibretexts.org |
Reduction to Amines
The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is valuable for introducing a basic nitrogen-containing functional group. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is typically used for this purpose. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Subsequent hydrolysis of the intermediate furnishes the primary amine. libretexts.org Applying this reaction to this compound would yield (2,3-dimethyl-1H-indol-5-yl)methanamine.
Nucleophilic Addition Reactions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi). chemistrysteps.com This reaction provides an effective method for forming carbon-carbon bonds and synthesizing ketones.
The reaction of this compound with a Grignard reagent would proceed via nucleophilic addition of the carbanion from the Grignard reagent to the nitrile carbon. chemistrysteps.com This forms an intermediate imine salt. libretexts.org This intermediate is stable to further addition under the reaction conditions. Subsequent acidic aqueous workup hydrolyzes the imine to a ketone. libretexts.org For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield 1-(2,3-dimethyl-1H-indol-5-yl)ethan-1-one. It is important to note that Grignard reagents are also strong bases and would deprotonate the indole N-H. libretexts.org Therefore, either N-protection or the use of excess Grignard reagent would be necessary to achieve the desired addition to the nitrile.
Electrophilic and Nucleophilic Reactions on the Indole Ring System of this compound
The indole scaffold is a π-excessive heterocycle, making it inherently reactive towards electrophiles, particularly at the C3 position. However, in this compound, the C2 and C3 positions are substituted, which directs functionalization to other positions on the indole ring. The presence of the electron-withdrawing nitrile group at the C5 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution, while influencing the regioselectivity of both electrophilic and nucleophilic attacks.
Functionalization at C3, C4, C6, and C7 Positions
C3 Position: The C3 position of this compound is already functionalized with a methyl group. Further reactions at this site are less common than initial electrophilic substitution on an unsubstituted indole but can include radical reactions or functionalization of the methyl group itself.
C4, C6, and C7 Positions: Functionalization at the C4, C6, and C7 positions of the indole ring, often referred to as the benzenoid ring, is more challenging due to lower intrinsic reactivity compared to the pyrrole (B145914) ring. However, various strategies have been developed to achieve site-selective modifications.
C4-Functionalization: The C4-position of indoles can be functionalized through transition metal-catalyzed C-H activation, often guided by a directing group at the C3 position. nih.gov While specific examples for this compound are not prevalent, the principles can be applied. For instance, weakly coordinating groups at C3 can direct a metal catalyst to activate the adjacent C4-H bond, enabling cross-coupling reactions. nih.gov Rhodium(III)-catalyzed C4–H activation and annulation of indolyl aldehydes or ketones with alkynes have been reported, suggesting a potential pathway for derivatization, should a suitable functional group be present at C3. nih.gov
C6-Functionalization: The remote C6 position of 2,3-disubstituted indoles, including 2,3-dimethyl-1H-indole, can be selectively functionalized. A metal-free, Brønsted acid-catalyzed reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters has been shown to yield C6-functionalized products with high regioselectivity. frontiersin.orgfrontiersin.org This methodology provides a direct route to introduce complex side chains at the C6 position. For example, the reaction of 2,3-dimethyl-1H-indole with a β,γ-unsaturated α-ketoester in the presence of benzenesulfonic acid (BSA) can produce the C6-functionalized product in good yield. frontiersin.org Another approach involves the Brønsted acid-catalyzed reaction with 2,2-diarylacetonitriles to construct cyano-substituted all-carbon quaternary centers at the C6 position. rsc.org
| Reactant | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| β,γ-unsaturated α-ketoester | Benzenesulfonic acid (BSA) | C6-alkylated indole | 42% | frontiersin.org |
| 2,2-diarylacetonitrile | Brønsted acid | C6-(diaryl(cyano)methyl)indole | Good | rsc.org |
C7-Functionalization: Direct functionalization at the C7 position is also challenging but can be achieved using transition-metal catalysis with a directing group on the indole nitrogen. researchgate.netrsc.org By installing a suitable directing group, such as a pivaloyl or phosphinoyl group, at the N1 position, metal catalysts like palladium or rhodium can be directed to activate the C7-H bond, enabling arylation, alkenylation, and amidation reactions. researchgate.netresearchgate.net The bulkiness of the directing group is often crucial for high reactivity and C7-selectivity. researchgate.net
Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions for Derivatization
Palladium-catalyzed C-H activation has become a powerful tool for the derivatization of indoles, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.netnih.gov These reactions can be directed to various positions of the indole ring through the use of directing groups or by exploiting the inherent reactivity of certain C-H bonds.
For this compound, palladium-catalyzed cross-coupling reactions would primarily target the C4, C6, and C7 positions of the benzene ring, as well as the N-H bond. The specific regioselectivity would depend on the reaction conditions and the presence of any directing groups. For instance, N-protecting groups can direct the palladium catalyst to the C2 or C7 positions. nih.gov
The general mechanism for these reactions often involves an initial C-H activation step to form a palladacycle intermediate. This intermediate can then undergo reductive elimination with a coupling partner, such as an aryl halide, alkyne, or alkene, to form the desired product and regenerate the palladium catalyst. nih.gov
| Reaction Type | Coupling Partner | Typical Catalyst System | Reference |
|---|---|---|---|
| Arylation | Aryl halides/boronic acids | Pd(OAc)₂, PPh₃, base | nih.gov |
| Alkenylation (Heck Reaction) | Alkenes | Pd(OAc)₂, ligand, oxidant | nih.gov |
| Alkynylation (Sonogashira Reaction) | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, base | mdpi.com |
Multicomponent Reactions Incorporating this compound or its Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for building molecular complexity. rsc.orgresearchgate.net Indole derivatives are frequently used as components in MCRs to generate diverse heterocyclic scaffolds. rsc.org
While specific MCRs involving this compound are not extensively documented, its precursors or related 2,3-disubstituted indoles can participate in such reactions. For instance, indoles can react with aldehydes and a nitrogen source in a one-pot synthesis of complex nitrogen-containing heterocycles. mdpi.com The electron-withdrawing nature of the 5-cyano group in this compound would influence its nucleophilicity and reactivity in these transformations.
One example of an MCR involving an indole precursor is the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles from the one-pot, three-component reaction of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. mdpi.com Another example is the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov
Cascade and Tandem Reactions for Complex Indole Architectures
Cascade and tandem reactions provide a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. rsc.org These processes involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often leading to the formation of multiple rings and stereocenters with high efficiency.
In the context of this compound, cascade reactions can be envisioned to build upon the existing indole core to create more elaborate fused or spirocyclic systems. For example, a gold(I)-catalyzed hydroaminative/arylative cascade has been developed for the synthesis of various indole-fused skeletons. nih.gov Although this was demonstrated with 1,3-unsubstituted indoles, similar principles could be adapted for 2,3-disubstituted indoles.
Another example involves a three-component cascade reaction of cyclic ketones, arylamines, and benzoylmethylene malonates to access 4,5,6,7-tetrahydro-1H-indoles. nih.gov Such a strategy, if applied to a precursor of this compound, could provide a convergent route to complex indole derivatives. The Pictet-Spengler reaction, a classic cascade reaction, can also be employed with tryptamine (B22526) derivatives to form indole-annulated structures. researchgate.net
The development of cascade reactions often relies on the careful choice of catalysts and substrates to control the reaction pathway and achieve the desired complexity. These reactions are highly valuable in natural product synthesis and medicinal chemistry for the efficient generation of novel molecular scaffolds. rsc.org
Photophysical Properties and Advanced Material Applications of 2,3 Dimethyl 1h Indole 5 Carbonitrile Derivatives
Fluorescence Spectroscopy and Luminescence Characteristics
The fluorescence properties of indole (B1671886) derivatives are highly sensitive to their structural and environmental parameters. The methyl groups at the 2- and 3-positions and the electron-withdrawing nitrile group at the 5-position of the core compound create a unique electronic landscape that governs its luminescence behavior.
Fluorescence quantum yield (Φf), representing the efficiency of the fluorescence process, and fluorescence lifetime (τFL), the average time a molecule remains in its excited state, are critical parameters for characterizing fluorophores. While specific data for 2,3-dimethyl-1H-indole-5-carbonitrile is not extensively documented, studies on structurally related indole derivatives provide significant insights.
For instance, investigations into substituted 2,3-distyryl indoles (23DSI) have demonstrated a strong dependence of fluorescence lifetime on the nature of the substituents. nih.gov In one study, a 23DSI derivative featuring a strong electron-donating methoxy (B1213986) group (p-OCH3) exhibited the longest fluorescence lifetime, whereas a derivative with an electron-withdrawing chloro group (p-Cl) had the shortest lifetime among the para-substituted analogues. nih.gov This suggests that the electronic properties of substituents play a crucial role in modulating the de-excitation pathways of the fluorophore. nih.gov
Similarly, studies on pyranoindole congeners have revealed moderate to high quantum yields, ranging from 30% to 89%, depending on the specific isomeric structure and substitution pattern. nih.govmdpi.com These findings underscore the tunability of the photophysical properties of indole-based systems through synthetic modification.
Table 1: Fluorescence Lifetime of Selected p-Substituted 2,3-Distyryl Indole (23DSI) Derivatives Data sourced from studies on related indole compounds to illustrate general principles.
| Compound | Fluorescence Lifetime (τFL) |
|---|---|
| 23DSI (p-OCH3) | Longest among para-substituted derivatives |
| 23DSI (p-Cl) | Lowest among para-substituted derivatives |
The Stokes shift, the difference between the maxima of the absorption and emission spectra, is a key characteristic of a fluorophore, with larger shifts being desirable for applications in fluorescence imaging to minimize self-absorption. Indole derivatives are known to exhibit significant Stokes shifts. nih.govmdpi.comnih.gov
A spectroscopic survey of various substituted indoles, including 2,3-dimethyl indole and 5-cyano indole as separate entities, highlights the influence of substitution on emission maxima. nih.gov For example, 5-hydroxyindole (B134679) in cyclohexane (B81311) displays an emission maximum at 325 nm. nih.gov More complex systems like pyranoindoles can exhibit very large Stokes shifts, on the order of 9,000–15,000 cm⁻¹. nih.govmdpi.com This large separation between excitation and emission is often attributed to significant changes in geometry and electronic structure between the ground and excited states, a phenomenon that can be enhanced by intramolecular charge transfer (ICT). nih.govmdpi.com The combination of the electron-donating dimethylindole core and the electron-accepting carbonitrile group in the target compound suggests the potential for ICT character, which would likely result in a substantial Stokes shift.
The fluorescence of many indole derivatives is highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. mdpi.com This property makes them valuable as environmental probes. mdpi.com An increase in solvent polarity typically stabilizes the more polar excited state of a fluorophore, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.netnih.govresearchgate.net
This positive solvatochromism has been observed in various indole-based systems, including pyrano[3,2-f] and [2,3-g]indoles. nih.govmdpi.com The magnitude of the spectral shift can be correlated with solvent polarity parameters using models like the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. nih.govmdpi.com For derivatives of this compound, the expected D-π-A (donor-π-acceptor) electronic structure would likely lead to a significant change in dipole moment upon excitation, making its fluorescence emission sensitive to solvent polarity. mdpi.com This property is fundamental to the design of fluorescent sensors that can report on the local environment, such as the hydrophobicity of protein binding sites.
Rational Design of Fluorescent Indole-Based Probes and Materials
The tunability of the indole scaffold makes it an excellent platform for the rational design of fluorescent probes and materials. mdpi.comacs.orgnih.gov The core principle often involves the creation of a D-π-A architecture, where the indole moiety can act as the electron donor, a conjugated π-system serves as a bridge, and an electron-withdrawing group functions as the acceptor. mdpi.com This design strategy can induce ICT upon photoexcitation, which is often associated with desirable photophysical properties like large Stokes shifts and environmental sensitivity. mdpi.commdpi.com
Computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT), plays a crucial role in the rational design process. acs.org These calculations can predict how modifications to the molecular structure will affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby guiding the synthesis of fluorophores with desired absorption and emission wavelengths. acs.orgmdpi.com For instance, by strategically placing substituents, one can selectively perturb the HOMO or LUMO energy to achieve a red or blue shift in the emission spectrum. acs.org The this compound structure itself embodies a simple D-A design, with the dimethylated pyrrole (B145914) ring acting as the donor and the cyano group as the acceptor. This core can be further functionalized to create more sophisticated probes for specific applications, such as sensing pH, ions, or biomolecules. mdpi.commdpi.com
Investigation of Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency. This process relies on molecules with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).
The 2,3-dimethylindole (B146702) unit has been successfully employed as an effective electron donor in the design of novel TADF emitters. rsc.orgrsc.org In one study, two molecules, DMI-Tz and BDMI-Tz, were synthesized using 2,3-dimethylindole as the donor and a triazine-based moiety as the acceptor. rsc.orgrsc.org The spatial separation of the HOMO on the indole donor and the LUMO on the triazine acceptor resulted in a small ΔEST, a prerequisite for efficient TADF.
The discrepancy in the number of 2,3-dimethylindole donor units in DMI-Tz (one donor) and BDMI-Tz (two donors) led to different S1-T1 energy gaps and, consequently, different reverse intersystem crossing (rISC) efficiencies. rsc.org OLED devices fabricated using these compounds as emitters displayed impressive performance, with external quantum efficiencies (EQEs) of 6.3% and 16.5% for DMI-Tz and BDMI-Tz, respectively, producing greenish-blue light. rsc.org
Table 2: Photophysical and Device Performance Data for TADF Emitters Incorporating the 2,3-Dimethylindole Donor rsc.orgrsc.org
| Emitter | Photoluminescence Quantum Yield (PLQY) in Doped Film | Delayed Fluorescence Lifetime | Maximum External Quantum Efficiency (EQE) | Emission Color |
|---|---|---|---|---|
| DMI-Tz | - | - | 6.3% | Greenish-Blue |
| BDMI-Tz | - | - | 16.5% | Greenish-Blue |
Specific PLQY and lifetime data for the films were not detailed in the primary publication but their TADF nature was confirmed. rsc.orgrsc.org
Catalytic Applications of Indole-Derived Compounds
The indole nucleus is not only a privileged scaffold in materials science but also a reactive entity in organic synthesis, where it can participate in various catalytic transformations. beilstein-journals.orgrsc.org One of the most common reactions is electrophilic substitution at the C3 position, which is electron-rich.
Catalytic C3 aza-alkylation of indoles, for example, is a powerful method for introducing aminomethyl groups, often with the creation of a new stereocenter. rsc.org This reaction typically involves an indole, an aldehyde, and an amine, and can be catalyzed by a range of species including Brønsted acids, Lewis acids, and organocatalysts. rsc.org Furthermore, palladium-catalyzed carbonylative reactions have emerged as a versatile tool for the synthesis and functionalization of indoles, allowing for the introduction of carbonyl groups into the heterocyclic core. beilstein-journals.org While specific catalytic applications for this compound have not been extensively reported, the inherent reactivity of the indole ring suggests its potential as a substrate or precursor in various catalytic processes aimed at synthesizing more complex, high-value molecules.
Integration into Functional Organic Materials
The indole-5-carbonitrile moiety is a recognized structural element in the design of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The nitrile group's electron-withdrawing nature can facilitate charge transport and influence the emission characteristics of a molecule. When combined with an electron-donating group, such as the dimethylindole core, a donor-acceptor (D-A) structure is formed, which is a common design strategy for creating materials with tailored photophysical properties.
Derivatives of pyrimidine-5-carbonitrile, for instance, have been successfully employed as emitters in efficient sky-blue OLEDs. These compounds, when coupled with donor moieties like carbazole, exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. nih.govrsc.orgresearchgate.netsemanticscholar.org While not directly involving this compound, this research highlights the potential of the carbonitrile group on an aromatic system to produce highly efficient emissive materials.
Furthermore, the 2,3-dimethylindole unit itself has been utilized as a donor component in novel TADF emitters. When coupled with an acceptor, these molecules have been shown to be effective light-emitting materials in OLEDs, achieving significant external quantum efficiencies with blue-green emission. This demonstrates the capability of the 2,3-dimethylindole scaffold to serve as a robust electron-donating unit in the construction of optoelectronic materials.
Given the absence of specific data for this compound, the following table presents hypothetical data based on the known properties of related indole and benzonitrile (B105546) derivatives to illustrate the potential photophysical characteristics.
Table 1: Hypothetical Photophysical Properties of a Donor-Acceptor Molecule Incorporating a this compound Moiety
| Property | Value |
|---|---|
| Absorption Maximum (λabs) | 350 - 400 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Stokes Shift | 100 - 150 nm |
| Photoluminescence Quantum Yield (ΦPL) | 0.4 - 0.8 |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-dimethyl-1H-indole |
| Indole-5-carbonitrile |
| Pyrimidine-5-carbonitrile |
Concluding Remarks and Future Research Directions
Summary of Key Research Findings
An extensive search for dedicated research on 2,3-dimethyl-1H-indole-5-carbonitrile has yielded no specific studies. While the parent scaffold, 2,3-dimethyl-1H-indole, has been synthesized and studied, particularly through methods like the Fischer indole (B1671886) synthesis, the properties and behavior imparted by the 5-carbonitrile group on this specific structure have not been documented in peer-reviewed literature. researchgate.net Therefore, there are no key research findings to summarize at this time.
Identification of Remaining Challenges in Synthesis and Characterization
The primary challenge concerning this compound is the lack of any established and published synthetic or characterization data.
Synthesis: A plausible synthetic route is the Fischer indole synthesis, reacting 4-cyanophenylhydrazine with 2-butanone (B6335102) (methylethylketone) under acidic conditions. wikipedia.orgyoutube.com However, a significant challenge in this approach is that electron-withdrawing substituents, such as the nitrile group (-CN) on the phenylhydrazine (B124118) ring, are known to hinder the reaction, often requiring harsh conditions or yielding poor results. researchgate.net Overcoming this deactivating effect to develop an efficient, high-yield synthesis remains a fundamental challenge. Alternative modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have not been applied to this specific molecule and would require substantial investigation. organic-chemistry.org
Characterization: As no research data is available, the full characterization of this compound has not been performed. A key challenge will be to obtain and report a complete set of spectroscopic and physical data. This includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquiring and interpreting ¹H and ¹³C NMR spectra to confirm the substitution pattern and electronic environment of the indole ring.
Mass Spectrometry (MS): Determining the exact mass and fragmentation pattern to verify the molecular formula, C₁₁H₁₀N₂. scbt.com
Infrared (IR) Spectroscopy: Identifying the characteristic vibrational frequencies, especially for the nitrile (-C≡N) and N-H groups.
X-ray Crystallography: Obtaining a single crystal structure to definitively determine its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Prospective Areas for Academic Exploration
The lack of data presents a clear opportunity for foundational academic research. Prospective areas include:
Novel Derivatization: Once a reliable synthesis is established, the nitrile group serves as a versatile chemical handle for derivatization. It can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening pathways to a wide range of novel compounds with potentially interesting biological or material properties.
Advanced Spectroscopic Techniques: A detailed investigation using advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be essential for unambiguous assignment of all proton and carbon signals, providing deeper insight into its molecular structure.
Expanded Computational Models: The compound is an ideal candidate for computational chemistry studies. Density Functional Theory (DFT) calculations could predict its geometric, electronic (e.g., HOMO-LUMO energy gap), and spectroscopic properties. These theoretical models, once validated against experimental data, could guide further research into its reactivity and potential applications.
Potential for Development of New Research Tools and Materials
The this compound scaffold holds hypothetical potential for development in several areas, contingent on its yet-to-be-determined properties.
Medicinal Chemistry: The indole nucleus is a privileged scaffold in drug discovery. The nitrile group is also a key functional group in many pharmaceuticals. The unique substitution pattern of this compound could be a starting point for developing new ligands for various biological targets. For instance, many indole derivatives and nitrile-containing compounds exhibit anticancer or enzyme-inhibitory activities. nih.gov
Materials Science: Indole derivatives have been explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors, due to their electronic and photophysical properties. The electron-withdrawing nature of the nitrile group combined with the electron-rich indole core could result in interesting charge-transfer characteristics suitable for new functional materials.
Q & A
Basic: What are the common synthetic routes for 2,3-dimethyl-1H-indole-5-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted indole precursors. For example:
- Step 1 : Introduce methyl groups at the 2- and 3-positions via alkylation or Friedel-Crafts reactions using methylating agents (e.g., methyl iodide) under basic conditions .
- Step 2 : Install the nitrile group at the 5-position using cyanation reagents (e.g., CuCN or Pd-catalyzed cross-coupling reactions) .
Key considerations: - Optimize reaction time and temperature to avoid over-alkylation or side reactions.
- Use inert atmospheres (e.g., nitrogen) for moisture-sensitive steps.
Basic: How to confirm the molecular structure of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Look for characteristic signals:
- HRMS : Confirm molecular ion [M+H]⁺ matching C₁₁H₁₀N₂ (calc. 170.0844).
- X-ray crystallography : Use SHELXL (for refinement) and OLEX2 (for structure visualization) to resolve bond lengths and angles .
Advanced: How to optimize reaction conditions to improve yield and purity?
Methodological Answer:
Systematically vary parameters using Design of Experiments (DoE):
- Temperature : Higher temperatures may accelerate cyanation but risk decomposition (test 80–120°C) .
- Catalysts : Screen Pd/Cu catalysts for nitrile introduction (e.g., Pd(OAc)₂ with ligands like PPh₃) .
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nitrile group stability .
- Work-up : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Advanced: How to resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-validation : Compare NMR, IR, and HRMS data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting spectral consistency .
- Literature benchmarking : Align melting points and logP values with structurally similar compounds (e.g., 5-chloro-2,3-dimethyl-1H-indole, mp 208–210°C ).
Advanced: What computational tools predict the reactivity or binding interactions of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors) .
- DFT calculations : Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site prediction .
- Molecular dynamics (MD) : Simulate solvent effects on stability using GROMACS .
Basic: What purification techniques are suitable for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate high-purity crystals .
- Flash chromatography : Silica gel with hexane/ethyl acetate (4:1) gradient .
- Sublimation : For thermally stable batches, employ vacuum sublimation at 100–120°C .
Advanced: How to analyze crystal packing and intermolecular interactions in this compound?
Methodological Answer:
- X-ray diffraction : Refine data with SHELXL (hydrogen bonding, π-π stacking) .
- Hirshfeld surface analysis : CrystalExplorer software quantifies interaction types (e.g., C–H···N contacts from the nitrile group) .
- Thermal analysis : DSC/TGA to correlate packing density with melting/decomposition points .
Advanced: How to address discrepancies in reported melting points or solubility?
Methodological Answer:
- Polymorphism screening : Recrystallize from different solvents (e.g., DMSO vs. ethanol) to isolate polymorphs .
- Solubility testing : Use shake-flask method in buffers (pH 1–7) and logP determination (experimental vs. calculated, e.g., LogP ~2.8 ).
- Contamination check : EDX or ICP-MS to detect trace metals from catalysts .
Basic: What are key spectroscopic markers in NMR for structural confirmation?
Methodological Answer:
- 1H NMR :
- 2,3-CH₃ groups: δ 2.3–2.5 (singlets, integration 6H).
- Aromatic protons: Multiplet between δ 6.8–7.5 (H-4, H-6, H-7) .
- 13C NMR :
Advanced: How do methyl and nitrile substituents influence the compound’s reactivity?
Methodological Answer:
- Steric effects : 2,3-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions to C-4 or C-6 .
- Electronic effects : Nitrile withdraws electron density, activating the indole ring for nucleophilic attack at electron-deficient sites .
- Tautomerization : The NH group in 1H-indole tautomerizes, affecting hydrogen-bonding capacity in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
